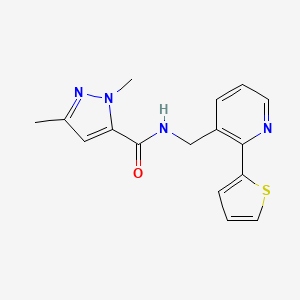

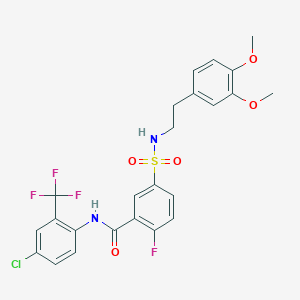

![molecular formula C10H18ClN3O2 B2507936 3-Propil-1,3,8-triazaspiro[4.5]decano-2,4-diona; clorhidrato CAS No. 2460749-87-3](/img/structure/B2507936.png)

3-Propil-1,3,8-triazaspiro[4.5]decano-2,4-diona; clorhidrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione;hydrochloride is a derivative of the 1,3,8-triazaspiro[4.5]decane-2,4-dione family. These compounds are characterized by a spiroconnected structure that includes a piperidine hydantoin moiety. The specific compound is not directly mentioned in the provided papers, but its structural relatives have been synthesized and evaluated for biological activities such as myelostimulation and antimicrobial effects.

Synthesis Analysis

The synthesis of related 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives has been achieved through the Strecker reaction of cyanohydrin with ammonium carbonate . This method has proven to be efficient for producing compounds with myelostimulating activity. Another synthesis approach for similar compounds, specifically 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives, involves methods that yield high-purity products without the need for additional purification . Additionally, the oxidative spiro-bromocyclization of N-arylpropiolamide mediated by ZnBr2 has been used to synthesize 3-bromo-1-azaspiro[4.5]deca-3,6,9-triene-2,8-dione derivatives .

Molecular Structure Analysis

The molecular structure of 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione;hydrochloride would likely resemble the structures of the compounds mentioned in the papers, which are characterized by a spirocyclic framework. This framework is a result of the fusion of two cyclic systems, typically a piperidine ring and a hydantoin ring, through a single carbon atom. The presence of triaza indicates the inclusion of nitrogen atoms in the ring system, which are essential for the biological activity of these molecules.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for introducing functional groups that confer biological activity. The Strecker reaction mentioned in the synthesis of myelostimulators and the oxidative spiro-bromocyclization are key reactions that lead to the formation of the spirocyclic structure. These reactions also allow for the introduction of various substituents that can alter the physical, chemical, and biological properties of the final compounds.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione;hydrochloride are not directly provided, we can infer from the related compounds that these properties are influenced by the spirocyclic structure and the substituents present. The compounds synthesized in the papers exhibit properties that make them suitable for biological evaluation, such as myelostimulating activity and antimicrobial activity . The efficiency of the synthesis methods also suggests that these compounds have stable structures that can be obtained in high yields and purity.

Aplicaciones Científicas De Investigación

- Estudios recientes han explorado la eficacia analgésica de los derivados de 3-Propil-1,3,8-triazaspiro[4.5]decano-2,4-diona. Estos compuestos presentan potencial como nuevos agentes analgésicos.

- Los receptores opioides δ (DOR) desempeñan un papel crucial en los trastornos neurológicos y psiquiátricos. Sin embargo, ningún agonista de DOR ha progresado con éxito a los ensayos clínicos de fase II .

- Un estudio reciente destacó el papel de estos compuestos en la inhibición de las PTP, que regulan las vías de señalización celular.

Manejo del dolor y analgesia

Trastornos neurológicos y receptores opioides δ (DOR)

Inhibición de la tirosina fosfatasa de proteína (PTP)

Propiedades antibacterianas

Mecanismo De Acción

Mode of Action

It’s worth noting that similar compounds have been identified as selective dor agonists . These compounds can induce antinociceptive effects, but they can also cause convulsions .

Biochemical Pathways

Based on its structural similarity to other dor agonists, it may be involved in pain signaling pathways .

Result of Action

Similar compounds have been found to induce antinociceptive effects, suggesting potential applications in pain management .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

The compound 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione;hydrochloride appears to bind to the orthosteric site of delta opioid receptors (DORs) based on docking and molecular dynamic simulation . It is selective for the DOR over a panel of 167 other G-protein coupled receptors .

Cellular Effects

The compound 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione;hydrochloride has shown to have anti-allodynic efficacy in a complete Freund’s adjuvant model of inflammatory pain in C57BL/6 male and female mice . It is slightly biased towards G-protein signaling .

Molecular Mechanism

The molecular mechanism of action of 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione;hydrochloride involves binding interactions with delta opioid receptors, leading to a reduction in cAMP production .

Propiedades

IUPAC Name |

3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2.ClH/c1-2-7-13-8(14)10(12-9(13)15)3-5-11-6-4-10;/h11H,2-7H2,1H3,(H,12,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDDOOGZASAELJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2(CCNCC2)NC1=O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

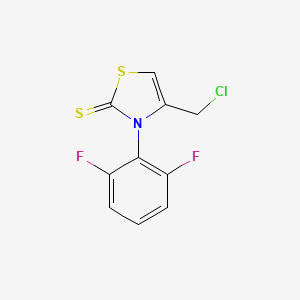

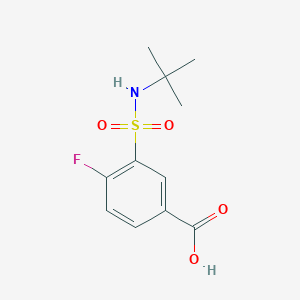

![N-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)phenyl]prop-2-enamide](/img/structure/B2507853.png)

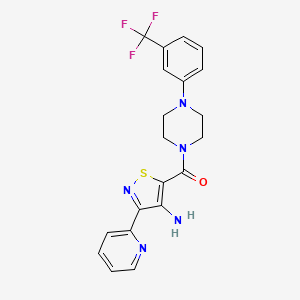

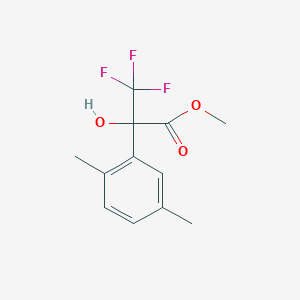

![(2,2-Difluorospiro[2.3]hexan-1-yl)methanesulfonyl chloride](/img/structure/B2507866.png)

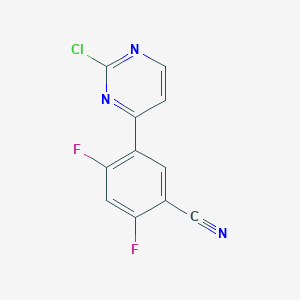

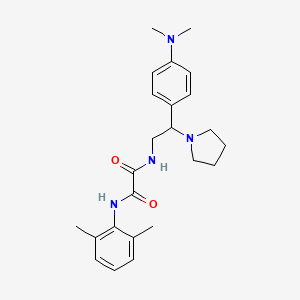

![Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-YL]oxy}acetate](/img/structure/B2507872.png)

![3-(6-((2-(4-bromophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)propanamide](/img/structure/B2507873.png)

![2-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B2507874.png)

![4-[(2E)-3-(4-isopropylphenyl)-2-propenoyl]phenyl 2,4,6-trimethylbenzenesulfonate](/img/structure/B2507876.png)